Spectroscopic Profile of 4-Chloro-1H-indole-2-carbaldehyde: A Technical Guide
Spectroscopic Profile of 4-Chloro-1H-indole-2-carbaldehyde: A Technical Guide
This technical guide provides a comprehensive analysis of the expected spectroscopic data for 4-Chloro-1H-indole-2-carbaldehyde, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this document serves as a predictive guide based on established spectroscopic principles and data from analogous structures. It is designed to assist researchers, scientists, and drug development professionals in the identification, characterization, and quality control of 4-Chloro-1H-indole-2-carbaldehyde.
Molecular Structure and Overview
4-Chloro-1H-indole-2-carbaldehyde possesses a core indole scaffold, substituted with a chlorine atom at the 4-position of the benzene ring and a carbaldehyde group at the 2-position of the pyrrole ring. This unique substitution pattern influences its electronic properties and, consequently, its spectroscopic signature. Understanding these spectroscopic features is paramount for confirming its synthesis and purity.
Figure 1: Molecular structure of 4-Chloro-1H-indole-2-carbaldehyde with atom numbering.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-Chloro-1H-indole-2-carbaldehyde, both ¹H and ¹³C NMR will provide distinct and complementary information.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show signals for the N-H proton, the aldehyde proton, and the aromatic protons on the indole ring. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and aldehyde groups.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (N-H) | 11.0 - 12.0 | br s | - |
| H-3 | 7.3 - 7.5 | s | - |
| H-5 | 7.2 - 7.4 | d | 8.0 - 9.0 |
| H-6 | 7.0 - 7.2 | t | 7.5 - 8.5 |
| H-7 | 7.5 - 7.7 | d | 7.0 - 8.0 |
| Aldehyde-H | 9.8 - 10.0 | s | - |
Causality behind Predicted Shifts:
-
N-H Proton (H-1): The indole N-H proton typically appears as a broad singlet at a high chemical shift due to its acidic nature and potential for hydrogen bonding.
-
Aldehyde Proton: The aldehyde proton is highly deshielded by the adjacent carbonyl group, resulting in a characteristic downfield singlet.[1]
-
Aromatic Protons (H-5, H-6, H-7): The electron-withdrawing chlorine atom at C-4 will influence the chemical shifts of the adjacent protons. H-5 will be deshielded, while H-7 will also experience some deshielding. The coupling patterns (doublet, triplet, doublet) arise from spin-spin coupling with neighboring protons.
-
H-3 Proton: This proton on the pyrrole ring is expected to be a singlet due to the absence of adjacent protons.
Figure 2: General workflow for NMR data acquisition.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule. The chemical shifts are highly dependent on the local electronic environment.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 135 - 140 |
| C-3 | 110 - 115 |
| C-3a | 125 - 130 |
| C-4 | 120 - 125 |
| C-5 | 120 - 125 |
| C-6 | 122 - 128 |
| C-7 | 115 - 120 |
| C-7a | 135 - 140 |
| C=O | 180 - 185 |
Causality behind Predicted Shifts:
-
Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is significantly deshielded and will appear at a very low field, typically in the 180-185 ppm range.[2][3]
-
Indole Carbons: The chemical shifts of the indole carbons are influenced by the nitrogen heteroatom and the substituents. C-2 and C-7a, being adjacent to the nitrogen, are generally found at a lower field. The chlorine atom at C-4 will cause a downfield shift for C-4 and influence the shifts of the surrounding carbons.[4]
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 4-Chloro-1H-indole-2-carbaldehyde.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H proton. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons.[5]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for high-resolution spectra.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase and baseline correct the resulting spectra.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Reference the spectra using the residual solvent peak.
-
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Indole) | 3300 - 3400 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aldehyde) | 2700 - 2850 | Medium, often two bands |
| C=O Stretch (Aldehyde) | 1670 - 1690 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-Cl Stretch | 700 - 800 | Strong |
Causality behind Predicted Absorptions:
-
N-H Stretch: The N-H bond in the indole ring will give rise to a characteristic stretching vibration in the 3300-3400 cm⁻¹ region.[6][7]
-
Aldehyde C-H and C=O Stretches: The aldehyde group is readily identified by two key absorptions: the C=O stretch, which is typically a strong band, and the C-H stretch, which often appears as a pair of weaker bands.[8][9][10] Conjugation with the indole ring is expected to lower the C=O stretching frequency.[8][11]
-
Aromatic C-H and C=C Stretches: The aromatic nature of the indole ring will result in C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C in-ring stretching vibrations in the 1450-1600 cm⁻¹ region.[12][13][14]
-
C-Cl Stretch: The presence of the chlorine atom will lead to a strong absorption in the fingerprint region.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid 4-Chloro-1H-indole-2-carbaldehyde sample onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR setup.
-
Collect the sample spectrum. A typical range is 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks in the spectrum.
-
Part 3: Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted MS Data
| m/z | Predicted Identity | Notes |
| 179/181 | [M]⁺ | Molecular ion peak. The M+2 peak is due to the ³⁷Cl isotope. |
| 150/152 | [M-CHO]⁺ | Loss of the formyl radical. |
| 115 | [M-CHO-Cl]⁺ | Loss of the formyl radical and a chlorine atom. |
Causality behind Predicted Fragmentation:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) will appear as a doublet at m/z 179 and 181 with an approximate intensity ratio of 3:1, which is characteristic of a compound containing one chlorine atom.[15]
-
Fragmentation Pattern: Electron impact ionization is expected to induce fragmentation. Common fragmentation pathways for indole aldehydes include the loss of the formyl radical (CHO).[16][17] Subsequent fragmentation may involve the loss of the chlorine atom. The stability of the aromatic indole ring will likely result in it being a prominent fragment.[18]
Figure 3: Predicted fragmentation pathway of 4-Chloro-1H-indole-2-carbaldehyde in mass spectrometry.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.
-
-
Instrument Setup:
-
Choose an appropriate ionization method, such as Electron Impact (EI) or Electrospray Ionization (ESI). EI is often used for relatively small, volatile molecules and provides detailed fragmentation patterns.
-
Calibrate the mass spectrometer using a known standard.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peak and its isotopic pattern to confirm the presence of chlorine.
-
Analyze the fragmentation pattern to gain structural information.
-
References
-
McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(1), 82-87. [Link]
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JoVE. (2024). Video: IR Frequency Region: Alkene and Carbonyl Stretching. [Link]
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Morales-Ríos, M. S., del Río, R. D., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 397-406. [Link]
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Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]
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University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aldehydes. [Link]
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Spectroscopy Online. (2017). The C=O Bond, Part II: Aldehydes. [Link]
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American Chemical Society. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. [Link]
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Michigan State University. (n.d.). Infrared Spectrometry. [Link]
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Lee, J., et al. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules, 24(7), 1435. [Link]
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ResearchGate. (n.d.). FT-IR spectrum of control indole. [Link]
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LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]
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University of California, Davis. (n.d.). 13C NMR Chemical Shifts (δ, ppm). [Link]
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